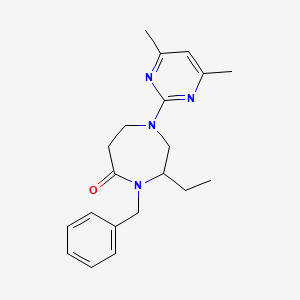
1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine, commonly known as 2C-T-7, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin in 1981 and gained popularity as a recreational drug in the late 1990s. However, due to its potential health risks, it has been banned in several countries.
作用机制
The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. This results in the activation of various signaling pathways, leading to altered neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The use of 2C-T-7 has been associated with a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause nausea, vomiting, and other gastrointestinal symptoms.
实验室实验的优点和局限性
The use of 2C-T-7 in laboratory experiments has several advantages, including its potent and selective activity at serotonin receptors, as well as its potential use in drug discovery and development. However, its potential health risks and legal status make it difficult to obtain and use in research studies.
未来方向
There are several potential future directions for research on 2C-T-7, including further studies on its mechanism of action and potential therapeutic applications, as well as investigations into its potential use as a tool in neuroscience research. However, due to its legal status and potential health risks, caution should be exercised in any future research involving this compound.
合成方法
The synthesis of 2C-T-7 involves the reaction of 2-(2-aminopropyl)indole with paraformaldehyde to form 2-(2-formamidoethyl)indole. This intermediate is then reacted with 3-methylbenzylamine and piperazine to form the final product, 1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine.
科学研究应用
2C-T-7 has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and PTSD. It has also been studied for its potential use in drug discovery and development.
属性
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-3-2-4-15(11-14)12-19-7-9-20(10-8-19)13-16-17-5-6-18-16/h2-6,11H,7-10,12-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDKYJQKLRDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)
![ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxylate](/img/structure/B5299928.png)
![(3S*,5R*)-1-(2-fluoro-5-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5299942.png)

![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299956.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299960.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)


![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)
![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)
